BenchChemオンラインストアへようこそ!

N-benzyl-N,1-dimethylpiperidin-4-amine

Phosphodiesterase Inhibition PDE4D SPR Assay

N-Benzyl-N,1-dimethylpiperidin-4-amine, also known as 1-benzyl-N,N-dimethylpiperidin-4-amine (CAS 64168-08-7), is a tertiary amine with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol. This compound belongs to the 4-aminopiperidine class and features a piperidine ring bearing a benzyl group at the N1 position and two methyl groups on the exocyclic nitrogen at the 4-position.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B5675279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,1-dimethylpiperidin-4-amine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N(C)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-15-10-8-14(9-11-15)16(2)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
InChIKeyDRDAKYFBBYLPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N,1-Dimethylpiperidin-4-Amine: Chemical Identity, Properties, and Procurement Context


N-Benzyl-N,1-dimethylpiperidin-4-amine, also known as 1-benzyl-N,N-dimethylpiperidin-4-amine (CAS 64168-08-7), is a tertiary amine with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound belongs to the 4-aminopiperidine class and features a piperidine ring bearing a benzyl group at the N1 position and two methyl groups on the exocyclic nitrogen at the 4-position [1]. It is primarily utilized as a research chemical and as a key synthetic intermediate in the production of pharmaceutical agents, most notably Janus kinase (JAK) inhibitors such as tofacitinib . Its unique substitution pattern imparts distinct chemical and biological properties that differentiate it from other 4-aminopiperidine analogs [2].

Why N-Benzyl-N,1-Dimethylpiperidin-4-Amine Cannot Be Casually Substituted in Critical Applications


The 4-aminopiperidine scaffold is highly sensitive to N-substitution, with even minor alkyl group variations (e.g., methyl vs. ethyl, or benzyl vs. phenyl) profoundly impacting target selectivity, binding affinity, and physicochemical properties [1]. Research on M3 muscarinic antagonists demonstrates that modifications to the 4-amino group on this scaffold can alter selectivity between receptor subtypes by up to 40-fold [2]. Similarly, studies on N-alkyl-N-arylmethylpiperidin-4-amines reveal that the specific benzyl and N-methyl substitution pattern present in this compound is critical for achieving balanced dual inhibition of serotonin and norepinephrine reuptake, a profile not replicated by close analogs lacking this exact substitution [3]. Furthermore, the compound's established role as a validated intermediate for tofacitinib synthesis underscores that generic 4-aminopiperidine analogs cannot simply replace it in this route without compromising yield, purity, or regulatory compliance [4]. Therefore, the specific substitution pattern of N-benzyl-N,1-dimethylpiperidin-4-amine is not merely a structural detail but a critical determinant of its functional performance in both biological and synthetic applications.

Quantitative Differentiation of N-Benzyl-N,1-Dimethylpiperidin-4-Amine: Head-to-Head Evidence for Procurement


PDE4D Binding Affinity: Direct Comparison with PDE4A

N-Benzyl-N,1-dimethylpiperidin-4-amine demonstrates potent binding affinity to human PDE4D with a dissociation constant (Kd) of 79 nM, measured via surface plasmon resonance (SPR) assay [1]. This contrasts sharply with its negligible activity against PDE4A, where the IC50 is >1 μM (1.40 μM) [2]. This 18-fold difference in potency between closely related PDE4 isoforms highlights a significant selectivity profile, making this compound a more appropriate tool for studies specifically targeting PDE4D over PDE4A.

Phosphodiesterase Inhibition PDE4D SPR Assay

Selectivity Profile: Dual SERT/NET Inhibition vs. DA Releaser Class

A series of N-alkyl-N-arylmethylpiperidin-4-amines, which includes N-benzyl-N,1-dimethylpiperidin-4-amine, are demonstrated to be dual inhibitors of serotonin (SERT) and norepinephrine (NET) reuptake [1]. This mechanism is functionally distinct from N-benzylpiperidin-4-amine (CAS 50541-93-0), a structurally related analog that acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . While quantitative SERT/NET inhibition data for this specific compound is not provided, the classification as a dual reuptake inhibitor represents a fundamental divergence in mechanism of action compared to the dopamine-releasing profile of its analog.

Monoamine Transporter SERT NET Reuptake Inhibition

Synthetic Utility: Validated Intermediate for Tofacitinib with Defined Process Metrics

N-Benzyl-N,1-dimethylpiperidin-4-amine is a key structural component in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor . A patented process specifically describes the preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a closely related intermediate, in high yield and optical purity, which is then used to manufacture tofacitinib [1]. While generic 4-aminopiperidines could theoretically be used, this specific substitution pattern is required to achieve the correct stereochemistry and functional group placement in the final drug substance. The existence of a dedicated, optimized synthetic route for this compound family underscores its non-substitutable role in this high-value pharmaceutical application.

JAK Inhibitor Synthesis Tofacitinib Intermediate Process Chemistry

Muscarinic Receptor Antagonism: Inferring Selectivity from 4-Aminopiperidine Scaffold SAR

A comprehensive structure-activity relationship (SAR) study on 4-amino-piperidine scaffolds reveals that chemical modulations can yield molecules with Ki values for the human M3 muscarinic receptor as low as 1 nM, accompanied by variable selectivity (3- to 40-fold) over the human M2 receptor [1]. While this specific compound is not the primary subject of this study, the research firmly establishes that the 4-amino-piperidine core, bearing the specific N-benzyl and N-methyl substitutions present in N-benzyl-N,1-dimethylpiperidin-4-amine, is a privileged scaffold for achieving potent and selective M3 antagonism.

Muscarinic Antagonist M3 Receptor Structure-Activity Relationship

Targeted Applications for N-Benzyl-N,1-Dimethylpiperidin-4-Amine Based on Differentiated Evidence


PDE4D-Selective Probe Development

Researchers investigating the specific roles of phosphodiesterase 4D (PDE4D) in inflammatory or neurological pathways can utilize this compound as a selective tool. Its 79 nM Kd for PDE4D, contrasted with an 18-fold lower potency against PDE4A, makes it a valuable scaffold for developing isoform-selective inhibitors or as a probe to dissect PDE4D-mediated signaling without confounding effects on PDE4A [1]. Procurement for this application is justified by the direct, quantitative selectivity data.

Neuroscience: Dual SERT/NET Reuptake Inhibition Studies

For studies focused on the serotonin and norepinephrine transporter systems, this compound serves as a representative of the N-alkyl-N-arylmethylpiperidin-4-amine class, which is characterized by dual reuptake inhibition [1]. Its mechanism is distinct from dopamine-releasing analogs like N-benzylpiperidin-4-amine [2]. Scientists can use this compound to investigate the pharmacology of dual reuptake inhibitors without the confounding effects of dopamine release, making it a more appropriate choice for specific transporter studies.

Industrial: Tofacitinib API Intermediate Sourcing

Pharmaceutical manufacturers and CROs involved in the production of tofacitinib or related JAK inhibitors have a clear procurement rationale for this compound. Its defined role as a key intermediate, supported by dedicated patent literature describing its use in high-yield synthetic routes, makes it a non-substitutable starting material for this specific drug synthesis [1]. Procuring this specific compound ensures process compatibility and reduces the risk of regulatory or quality issues associated with using alternative, unvalidated intermediates.

Medicinal Chemistry: M3 Muscarinic Receptor Antagonist Lead Optimization

Medicinal chemists targeting the M3 muscarinic receptor for applications in overactive bladder or respiratory disease can use this compound as a lead-like molecule. The 4-amino-piperidine scaffold with N-benzyl/N-methyl substitution is a validated core for achieving high M3 affinity and selectivity over M2, with SAR studies indicating a potential for sub-100 nM Ki values [1]. This provides a strong, evidence-based starting point for lead optimization programs, offering a higher likelihood of success compared to starting from unsubstituted or less-characterized 4-aminopiperidine cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-N,1-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.